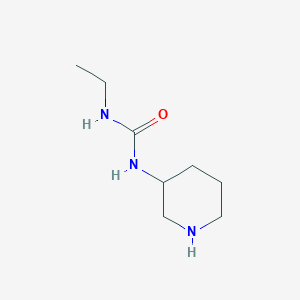

3-Ethyl-1-(piperidin-3-yl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-ethyl-3-piperidin-3-ylurea |

InChI |

InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H2,10,11,12) |

InChI Key |

LVRXBAMYWHSMJS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 1 Piperidin 3 Yl Urea

Retrosynthetic Approaches to 3-Ethyl-1-(piperidin-3-yl)urea

Retrosynthetic analysis of this compound identifies the urea (B33335) C-N bonds as the most logical points for disconnection. The primary disconnection strategy breaks the bond between the carbonyl carbon and the piperidine (B6355638) nitrogen. This leads to two key synthons: a piperidin-3-yl amine synthon and an ethyl isocyanate synthon. A secondary disconnection can be made at the other C-N bond, yielding an ethylamine (B1201723) synthon and a piperidin-3-yl isocyanate synthon.

The most common and practical approach involves the reaction between piperidin-3-amine (B1201142) (or a protected version) and a reagent that can provide the ethyl-carbamoyl group. This leads to the identification of two primary building blocks:

Piperidin-3-amine : This precursor contains the heterocyclic core and can be used in its racemic form or as a single enantiomer ((R)- or (S)-piperidin-3-amine) to produce the corresponding enantiomerically pure final product.

Ethyl isocyanate or an equivalent : This reagent serves as the source for the N-ethyl urea portion of the molecule.

An alternative retrosynthetic pathway involves activating the piperidin-3-amine to form an isocyanate or a related reactive intermediate, which is then reacted with ethylamine. However, the former strategy is generally more prevalent due to the commercial availability and reactivity of ethyl isocyanate.

Formation of the Urea Linkage in this compound

The construction of the urea functional group is the cornerstone of the synthesis. Several methods have been developed for this transformation, each with distinct advantages concerning reaction conditions, reagent safety, and substrate scope.

The most direct and widely employed method for forming N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. commonorganicchemistry.com In the context of this compound, this involves the nucleophilic addition of the secondary amine of the piperidine ring (or the primary exocyclic amine of piperidin-3-amine) to the electrophilic carbonyl carbon of ethyl isocyanate.

The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com No catalyst or base is generally required for this transformation. commonorganicchemistry.com The primary challenge can be the availability and handling of the isocyanate, which can be toxic. nih.gov The reaction of isocyanates with amines is a common method for synthesizing N-substituted ureas. rsc.orgrsc.org

Table 1: Amine-Isocyanate Condensation Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | Piperidin-3-amine, Ethyl Isocyanate |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Additives | Generally not required |

| Workup | Simple evaporation of solvent, precipitation, or filtration |

To circumvent the direct use of potentially hazardous isocyanates, carbonyl transfer reagents are frequently used. nih.gov These reagents act as phosgene (B1210022) equivalents and allow for the stepwise, one-pot synthesis of unsymmetrical ureas from two different amines.

Triphosgene (B27547) (Bis(trichloromethyl) carbonate) : Triphosgene is a stable, crystalline solid that serves as a safer and more convenient substitute for highly toxic phosgene gas. nih.govnih.gov In a typical procedure, triphosgene reacts with the first amine (e.g., piperidin-3-amine) in the presence of a non-nucleophilic base (like triethylamine) to form an intermediate isocyanate or carbamoyl (B1232498) chloride in situ. nih.govmdpi.comacs.org Subsequent addition of the second amine (ethylamine) to the reaction mixture yields the desired unsymmetrical urea. acs.org The order of amine addition is crucial to minimize the formation of symmetrical urea byproducts. commonorganicchemistry.com

1,1'-Carbonyldiimidazole (CDI) : CDI is another widely used solid reagent that is a safer alternative to phosgene. nih.govneicon.ru The reaction involves the initial activation of one amine with CDI to form a carbamoyl-imidazole intermediate. This intermediate is then treated with the second amine to furnish the urea derivative. neicon.ruresearchgate.net This method is known for its mild reaction conditions and high yields. researchgate.netorganic-chemistry.org Padiya et al. have demonstrated that such reactions can even be performed in water, where the product often precipitates in high purity. researchgate.netorganic-chemistry.org

Table 2: Comparison of Carbonyl Transfer Reagents

| Reagent | Form | Key Advantages | Typical Conditions |

|---|---|---|---|

| Triphosgene | Crystalline Solid | Safer than phosgene gas; efficient for in situ isocyanate formation. nih.govmdpi.com | Anhydrous organic solvent (e.g., DCM, THF), base (e.g., Et3N), often low temperature initially. mdpi.com |

| Carbonyldiimidazole (CDI) | Crystalline Solid | Non-toxic byproducts; mild conditions; can be used in aqueous media. nih.govneicon.ruresearchgate.net | Organic solvent (e.g., THF, DMF) or water, room temperature. nih.govresearchgate.net |

In line with the principles of green chemistry, methods have been developed to synthesize ureas using more environmentally benign reagents and solvents. A notable example is the use of potassium isocyanate (KOCN) in water. rsc.orgrsc.org

This approach involves the nucleophilic addition of an amine to isocyanic acid (HNCO), which is generated in situ from the protonation of potassium isocyanate in an acidic aqueous solution. rsc.orgresearchgate.net The methodology is simple, often requiring just the mixing of the amine and KOCN in dilute aqueous acid (e.g., 1N HCl) at room temperature. rsc.orgrsc.org The desired urea product frequently precipitates from the aqueous solution and can be isolated in high purity by simple filtration, avoiding the need for silica (B1680970) gel chromatography. rsc.orgrsc.org This method is scalable and has been shown to be effective for a wide variety of amines, including aliphatic and cyclic ones. rsc.orgresearchgate.net

Table 3: Features of the Potassium Isocyanate Method in Water

| Feature | Description | Reference |

|---|---|---|

| Reagents | Amine, Potassium Isocyanate (KOCN) | rsc.orgrsc.org |

| Solvent | Water (with acid, e.g., HCl) | rsc.orgrsc.orgresearchgate.net |

| Conditions | Catalyst-free, room temperature | rsc.orgrsc.org |

| Advantages | Environmentally friendly, simple workup (filtration), scalable, high purity of products | rsc.orgrsc.org |

| Mechanism | In situ generation of isocyanic acid (HNCO) followed by nucleophilic attack by the amine | rsc.orgwikipedia.org |

Synthesis and Functionalization of the Piperidin-3-yl Moiety Precursors

The piperidine ring is a common scaffold in pharmacologically active compounds. researchgate.net The synthesis of the piperidin-3-amine precursor, particularly in an enantiomerically pure form, is a key step in obtaining chiral this compound.

The C3 position of the piperidine ring in the target molecule is a stereocenter. Therefore, controlling its absolute configuration is essential for producing single-enantiomer drugs. Numerous stereoselective methods to access chiral 3-aminopiperidines have been reported.

Enzymatic Asymmetric Synthesis : Biocatalysis offers a powerful and green route to chiral amines. The use of ω-transaminases (TAs) for the asymmetric amination of a prochiral ketone, such as N-Boc-3-piperidone, is a highly efficient method. beilstein-journals.org This one-step process can produce either the (R)- or (S)-enantiomer of N-Boc-3-aminopiperidine in high yield and with excellent enantiomeric excess (>99%) by selecting the appropriate enzyme. beilstein-journals.orgscispace.com

Asymmetric Hydrogenation/Reduction : The asymmetric reduction of pyridine (B92270) derivatives is another established strategy. This can involve the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which can then be reduced to the corresponding chiral piperidine. acs.org Another approach is the asymmetric reductive transamination of pyridinium (B92312) salts, which uses a chiral primary amine to induce chirality during the reduction process. bohrium.com

Synthesis from the Chiral Pool : Chiral piperidine precursors can be synthesized from readily available chiral starting materials like amino acids. For example, L-lysine and L-ornithine can be converted into protected amino alcohols, which then undergo an enzyme-mediated cascade involving an oxidase and an imine reductase (IRED) to form chiral 3-aminopiperidines. rsc.org

Resolution of Racemates : Classical resolution techniques can be used to separate the enantiomers of racemic 3-aminopiperidine or its derivatives, although this approach is often less efficient as it discards half of the material. beilstein-journals.org

Table 4: Overview of Stereoselective Routes to Chiral 3-Aminopiperidine

| Method | Precursor | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Enzymatic Asymmetric Amination | N-Boc-3-piperidone | ω-Transaminase (TA), Amine Donor (e.g., Isopropylamine) | High enantioselectivity (>99% ee), mild conditions, environmentally friendly. beilstein-journals.orgscispace.com |

| Asymmetric Reductive Transamination | Pyridinium Salt | Rhodium catalyst, Chiral Amine (e.g., (R)-α-methylbenzylamine) | Good functional group tolerance, high diastereo- and enantioselectivity. bohrium.com |

| Enzymatic Cascade from Amino Acids | L-Lysine or L-Ornithine | Galactose Oxidase (GOase), Imine Reductase (IRED) | Utilizes natural chiral precursors, streamlined multi-enzyme process. rsc.org |

| Asymmetric Reductive Heck Reaction | Pyridine | Rhodium catalyst, Chiral Ligand, Boronic Acid | Broad functional group tolerance, provides access to 3-substituted piperidines. acs.org |

Introduction of the Ethyl Group

The synthesis of this compound involves the specific introduction of an ethyl group onto one of the nitrogen atoms of the urea moiety. A common and direct method for achieving this is through the reaction of a suitable piperidine precursor with ethyl isocyanate. evitachem.com This reaction typically proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the isocyanate, leading to the formation of the desired N-ethyl urea linkage.

Alternatively, multi-step synthetic routes can provide greater control over the reaction and purity of the final product. evitachem.com One such approach involves the reaction of a protected piperidine derivative with ethyl chloroformate to form an intermediate carbamate. This intermediate is then treated with ammonia (B1221849) or a primary amine to yield the N-ethylurea. evitachem.com Another strategy involves the reaction of primary amides with reagents like phenyliodine diacetate in the presence of an ammonia source, which proceeds through an in situ generated isocyanate intermediate via a Hofmann rearrangement. organic-chemistry.orgthieme-connect.com While not specific to this compound, this method highlights a general approach to N-substituted ureas.

The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and the need to control regioselectivity, especially when dealing with multifunctional molecules.

Derivatization Strategies for Analogues of this compound

The secondary amine of the piperidine ring in this compound is a prime site for derivatization to generate a library of analogues. N-acylation and N-sulfonylation are common strategies employed for this purpose.

N-Acylation: This can be achieved by reacting the piperidine nitrogen with various acylating agents. A widely used method involves the coupling of the piperidine derivative with a carboxylic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). ucanr.edu This reaction is versatile, allowing for the introduction of a wide array of acyl groups, including those with different steric and electronic properties. Studies on analogous 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have shown that even bulky N-substituents on the piperidine are well-tolerated. nih.gov

N-Sulfonylation: The introduction of a sulfonyl group at the piperidine nitrogen can be accomplished by reacting the amine with a sulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534) or diisopropylethylamine. ucanr.edugoogle.com This reaction yields sulfonamide analogues, which can serve as isosteric replacements for amides and may offer different pharmacokinetic and pharmacodynamic profiles. nih.gov Research on related cyclic amines has demonstrated methods for oxidative β-C–H sulfonylation, providing another potential route for functionalization, though this is a more complex transformation. rsc.org

These derivatization strategies at the piperidine nitrogen are crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's properties.

Varying the substituent on the urea nitrogen opposite the piperidine ring offers another avenue for creating analogues of this compound. This involves replacing the ethyl group with other alkyl, aryl, or functionalized moieties.

The synthesis of such analogues typically involves reacting the piperidine precursor with different isocyanates. ucanr.edu Alternatively, a primary amide can undergo a Hofmann rearrangement to generate an in situ isocyanate, which is then trapped by the piperidine amine. thieme-connect.com This method allows for the introduction of a diverse range of substituents.

The nature of the substituent on the urea nitrogen can significantly impact the compound's biological activity. For instance, in related urea-based inhibitors, replacing an adamantyl group with a phenyl ring has led to highly potent compounds. nih.gov Furthermore, studies on other urea derivatives have shown that variations in the alkyl chain length and branching of substituents can influence inhibitory potency. nih.gov The electronic properties of the substituent are also a key factor, as demonstrated in studies where halophenyl groups enhanced inhibitor potency. ucanr.edu

The table below summarizes various substituent modifications and their general synthetic approaches.

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Piperidine Nitrogen | N-Acylation | Carboxylic acid, EDCI, DMAP | Amide |

| Piperidine Nitrogen | N-Sulfonylation | Sulfonyl chloride, Triethylamine | Sulfonamide |

| Urea Nitrogen | Alkylation/Arylation | Various Isocyanates | N-Substituted Urea |

Process Optimization and Scale-Up Considerations in the Synthesis of this compound

Optimizing the synthesis of this compound for large-scale production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Key areas for optimization include reaction conditions, solvent selection, and purification methods.

For the urea formation step, if using an isocyanate-based route, in-line monitoring techniques such as FT-IR can be employed to track the formation of the isocyanate intermediate and the final product, allowing for precise control of reagent ratios and reaction times. acs.org The choice of base can also be critical; for instance, in some urea syntheses, the use of specific bases has been shown to influence reaction outcomes. acs.org

Solvent selection plays a significant role in both reaction efficiency and environmental impact. Whenever possible, using water as a solvent is a green and cost-effective option. rsc.org For some urea syntheses, performing the reaction in water has been shown to give high yields. rsc.org

When scaling up, the purification method becomes a critical consideration. Avoiding silica gel chromatography is often a goal in industrial processes due to cost and solvent waste. Developing conditions that allow for purification by simple filtration or extraction is highly desirable. rsc.org For example, in the synthesis of some N-substituted ureas, the product precipitates from the reaction mixture and can be isolated by filtration. rsc.org

A systematic investigation of reaction parameters such as temperature, concentration, and reaction time is essential for maximizing yield and minimizing by-product formation. ciac.jl.cn For example, in the synthesis of some piperidine derivatives, it was found that conducting the reaction at 90-100°C for 18 hours gave optimal yields. ciac.jl.cn

The table below outlines key considerations for process optimization and scale-up.

| Parameter | Optimization Strategy | Rationale |

| Reaction Monitoring | In-line analytics (e.g., FT-IR) | Real-time tracking of intermediates and products for precise control. acs.org |

| Solvent Choice | Use of water or other green solvents | Reduces cost and environmental impact. rsc.org |

| Purification | Crystallization or extraction | Avoids costly and time-consuming chromatography. rsc.org |

| Reagent Stoichiometry | Titration or controlled addition | Minimizes side reactions and improves yield. |

| Temperature Control | Systematic study of temperature effects | Optimizes reaction rate and selectivity. ciac.jl.cn |

| Reaction Time | Kinetic studies | Determines the optimal time for maximum conversion. ciac.jl.cn |

Investigation of Potential Chemical Transformations of this compound (e.g., Hydroxylation, Amide Hydrolysis)

The chemical stability and potential metabolic fate of this compound can be explored by investigating its susceptibility to various chemical transformations, such as hydroxylation and amide hydrolysis.

Hydroxylation: The piperidine ring is a potential site for oxidative metabolism, leading to hydroxylated derivatives. Enzymatic hydroxylation of piperidine rings is a known metabolic pathway for many drugs. taylorandfrancis.com For instance, enzymes like leucine (B10760876) 5-hydroxylase can catalyze the hydroxylation of piperidine-containing molecules. nih.govacs.org The position of hydroxylation can be influenced by substituents on the piperidine ring. rsc.org In some cases, hydroxylation can be achieved through non-enzymatic chemical methods, though these are often less selective.

Amide Hydrolysis: The urea functional group, being an amide derivative, can undergo hydrolysis under acidic or basic conditions to break the C-N bond, yielding the corresponding amines and carbonic acid derivatives. allen.insmolecule.com The rate of hydrolysis can be influenced by the substituents on the urea nitrogens. nih.gov While amide bonds are generally stable, hydrolysis can occur under physiological conditions, particularly with enzymatic catalysis. allen.in The study of urea hydrolysis can provide insights into the compound's stability and potential degradation pathways. nih.govrsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 1 Piperidin 3 Yl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Detailed experimental data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are required for a complete NMR analysis. This information is not present in the surveyed literature for 3-Ethyl-1-(piperidin-3-yl)urea.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data for this compound, which would detail the chemical environment of each proton in the molecule, is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, which is crucial for identifying the carbon framework of the molecule, has not been published for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR studies, which are essential for unambiguously assigning proton and carbon signals and determining the compound's precise three-dimensional structure and connectivity, have not been reported.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by identifying its functional groups and their vibrational modes.

Infrared (IR) Spectroscopy

No published IR spectra for this compound were found. This data would typically show characteristic absorption bands for the N-H, C=O (urea), and C-N bonds within the molecule.

Raman Spectroscopy

Similarly, there is no available Raman spectroscopy data, which would offer complementary information to IR spectroscopy, particularly for non-polar bonds.

While synthesis and characterization data exist for a wide variety of other piperidine (B6355638) and urea (B33335) derivatives, the specific compound this compound does not appear to be characterized in the accessible scientific domain. Therefore, the creation of data tables and a detailed discussion of its spectroscopic properties is not feasible without access to primary research data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound with high accuracy. The precise mass measurement helps to confirm the chemical formula, C8H17N3O. In positive ion mode, the compound is expected to be observed as its protonated molecule, [M+H]+.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C8H17N3O |

| Calculated Monoisotopic Mass | 171.1372 g/mol |

| Observed Ion [M+H]+ | Data not available in search results |

| Mass Error (ppm) | Data not available in search results |

Detailed experimental data for the observed ion mass and mass error for this compound were not found in the provided search results.

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule. By selecting the parent ion ([M+H]+) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments provides valuable information about the molecule's structure, identifying the piperidine ring, the ethyl group, and the urea moiety. Key fragmentation would likely involve the cleavage of the urea linkage and fragmentation of the piperidine ring.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| m/z of Fragment Ion | Proposed Structure/Neutral Loss |

|---|---|

| Data not available | Cleavage of the C-N bond between piperidine and urea |

| Data not available | Loss of the ethyl group |

Specific experimental data on the fragmentation pathways and m/z values for this compound were not available in the search results.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

UV-Vis spectroscopy is used to identify the presence of chromophores, which are parts of a molecule that absorb light. The urea functional group in this compound contains a carbonyl group (C=O), which is a known chromophore. The absorption maximum (λmax) is expected in the ultraviolet region. The simple urea chromophore typically exhibits a weak n→π* transition.

Table 3: UV-Vis Spectroscopic Data for Urea and Related Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| Urea | ~220-240 | Value not specified | Not specified nist.gov |

| N,N'-Diphenylurea | ~260 | Value not specified | Not specified nist.gov |

| This compound | Data not available | Data not available | Data not available |

While data for the parent urea molecule is available, specific experimental UV-Vis absorption data for this compound could not be located in the search results.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Table 4: Crystallographic Data for a Representative Piperidine Derivative

| Parameter | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate nih.gov | This compound |

|---|---|---|

| Crystal System | Monoclinic | Data not available |

| Space Group | P21/n | Data not available |

| a (Å) | Value not specified | Data not available |

| b (Å) | Value not specified | Data not available |

| c (Å) | Value not specified | Data not available |

| α (°) | 90 | Data not available |

| β (°) | Value not specified | Data not available |

| γ (°) | 90 | Data not available |

| Volume (ų) | Value not specified | Data not available |

| Z | Value not specified | Data not available |

| R-factor | Value not specified | Data not available |

No published single-crystal X-ray diffraction data for this compound were found in the provided search results. Data for a different piperidine-containing molecule is shown for illustrative purposes only.

Analysis of Conformational Preferences and Torsional Angles

The conformational landscape of this compound is primarily dictated by the piperidine ring, the ethylurea (B42620) substituent, and the torsional angles that define their relative orientations.

Piperidine Ring Conformation: The piperidine ring, a saturated heterocycle, typically adopts a stable chair conformation to minimize steric strain. In this conformation, substituents at the 3-position can be oriented in either an axial or an equatorial position. For a bulky substituent like the ethylurea group, the equatorial position is generally favored to reduce 1,3-diaxial interactions, which are destabilizing steric clashes with axial hydrogens on the same side of the ring. Computational studies and crystallographic data of similar 3-substituted piperidines confirm this preference for the equatorial orientation nih.gov.

Torsional Angles: Key torsional angles define the three-dimensional shape of the molecule. These include the angles around the C-N bonds of the urea moiety and the C-N bond connecting the urea to the piperidine ring. Based on studies of related compounds, the piperidine ring is expected to exhibit torsional angles characteristic of a chair conformation. The torsional angles involving the urea group are crucial in defining its planarity and the orientation of the ethyl and piperidinyl substituents. While specific values are not available for the title compound, representative torsional angles for a related N,N'-disubstituted urea are presented in the table below for illustrative purposes.

| Torsional Angle | Description | Typical Value (°) |

|---|---|---|

| C(ring)-C(3)-N-C(O) | Orientation of urea group relative to piperidine ring | 170-180 |

| C(3)-N-C(O)-N(ethyl) | Planarity of the urea backbone | 175-180 |

| C(O)-N-C(ethyl)-C(methyl) | Orientation of the ethyl group | 60-180 |

Note: The values in this table are illustrative and based on general crystallographic data for similar N,N'-disubstituted ureas and piperidine derivatives. Actual values for this compound would require specific experimental determination.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules of this compound arrange themselves in a crystal lattice is governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role.

Hydrogen Bonding Networks: The urea group is an excellent hydrogen bond donor (two N-H groups) and acceptor (one C=O group). The piperidine ring also contains a secondary amine (N-H) that can act as a hydrogen bond donor. These functionalities allow for the formation of extensive hydrogen-bonding networks. In the solid state, ureas commonly form centrosymmetric dimers or one-dimensional tapes through N-H···O=C hydrogen bonds. The presence of the additional N-H group on the piperidine ring can lead to more complex, three-dimensional hydrogen-bonding architectures, linking these primary motifs.

A hypothetical representation of the primary hydrogen bonding interactions is shown in the table below.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |

|---|---|---|---|

| N-H (urea) | O=C (urea) | Intermolecular | 2.8 - 3.1 |

| N-H (piperidine) | O=C (urea) | Intermolecular | 2.9 - 3.2 |

| N-H (urea) | N (piperidine) | Intermolecular | 3.0 - 3.3 |

Note: The distances provided are typical ranges for such hydrogen bonds and would need to be confirmed by X-ray crystallography for the specific compound.

Crystal Packing and Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following key features nih.govnih.gov:

d_norm surface: This surface highlights regions of close intermolecular contact. Red spots on the d_norm surface would indicate hydrogen bonds, particularly around the urea and piperidine N-H and carbonyl oxygen atoms.

Fingerprint Plots: These two-dimensional plots summarize the intermolecular contacts. For this molecule, the plot would be expected to show significant contributions from H···H, O···H, and N···H contacts. The O···H and N···H contacts would appear as distinct "spikes" in the plot, characteristic of strong hydrogen bonding. The prevalence of H···H contacts is typical for organic molecules and reflects van der Waals interactions.

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50 | Represents van der Waals forces and general packing. |

| O···H / H···O | 25 - 35 | Corresponds to N-H···O=C hydrogen bonds. |

| N···H / H···N | 10 - 15 | Indicates N-H···N hydrogen bonds. |

| C···H / H···C | 5 - 10 | Represents weaker C-H···π or C-H···O/N interactions. |

Note: This data is illustrative and based on Hirshfeld analyses of similar heterocyclic urea compounds. The precise percentages would be unique to the crystal structure of this compound.

Computational and Theoretical Investigations of 3 Ethyl 1 Piperidin 3 Yl Urea

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model molecular properties. These ab initio and density functional theory (DFT) methods provide detailed information about the electronic nature of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. tsijournals.commdpi.com It is based on the principle that the electronic energy of a molecule's ground state is uniquely determined by its electron density. mdpi.com DFT calculations are widely used to determine the optimized geometric conformations of molecular systems. tsijournals.com

For 3-Ethyl-1-(piperidin-3-yl)urea, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), would be used to find the molecule's lowest energy structure. mdpi.comnih.gov This process of geometric optimization is crucial for accurately predicting other molecular properties. tsijournals.com The calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability. nih.gov From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com

An analysis of this compound would involve mapping the electron density of its HOMO and LUMO. The locations of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Illustrative Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

This table illustrates the types of descriptors that can be calculated from HOMO and LUMO energies obtained via DFT.

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret charge transfer, hyperconjugative interactions, and bonding within a molecule. mdpi.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the intramolecular charge transfer. mdpi.com

Table 2: Examples of Potential Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

|---|---|---|---|

| LP (N) on piperidine (B6355638) | σ* (C-H) | n → σ* | Stabilizes the ring conformation. |

| LP (O) on carbonyl | σ* (N-C) | n → σ* | Indicates charge delocalization within the urea (B33335) group. |

This table provides hypothetical examples of intramolecular interactions that NBO analysis can identify and quantify.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netrsc.org The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor, prone to nucleophilic attack). Green denotes areas of neutral potential. researchgate.net

An MEP analysis of this compound would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms attached to the urea nitrogens (N-H groups) would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. This visualization helps in understanding non-covalent interactions, which are crucial for molecular recognition and crystal packing.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate a synthesized structure. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. nih.gov

Furthermore, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net

Table 3: Illustrative Comparison of Theoretical and Experimental NMR Data

| Atom Position in this compound | ¹³C Experimental δ (ppm) | ¹³C Calculated δ (ppm) | ¹H Experimental δ (ppm) | ¹H Calculated δ (ppm) |

|---|---|---|---|---|

| Carbonyl C | Data | Data | - | - |

| Piperidine C3 | Data | Data | Data | Data |

| Ethyl CH₂ | Data | Data | Data | Data |

This table demonstrates the format used to compare experimentally obtained NMR chemical shifts with those predicted by computational methods for structural verification. Actual data is required from experimental and computational studies.

Molecular Mechanics and Dynamics Simulations

While quantum methods provide high accuracy for electronic properties, they are computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying large systems and dynamic processes over time. nih.govwustl.edu

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov This approach can be used to study the conformational flexibility of this compound in different environments, such as in an aqueous solution. Such simulations provide insights into how the molecule changes its shape over time, the stability of intramolecular hydrogen bonds, and its interactions with solvent molecules. nih.govnih.gov These simulations are particularly valuable for understanding processes like nucleation from a solution or the binding of a ligand to a receptor. nih.govdntb.gov.ua

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this process is essential for identifying the most stable, low-energy conformations, which are often the biologically active forms.

The flexibility of the piperidine ring and the rotatable bonds in the ethylurea (B42620) side chain mean the molecule can adopt numerous spatial orientations. The piperidine ring, for instance, typically exists in a chair conformation, but the substituents can occupy either axial or equatorial positions. Proton NMR studies on similar piperidine-containing molecules have shown that the orientation of substituent rings (axial vs. equatorial) can be determined and often dictates the molecule's potency and function nih.gov.

Energy minimization calculations are employed to find the geometry of the molecule that corresponds to the lowest potential energy. These calculations systematically adjust the bond lengths, bond angles, and torsion angles to locate a stable conformation, or "local minimum," on the potential energy surface. For flexible molecules, it is crucial to explore multiple starting geometries to identify the "global minimum," which represents the most stable conformation of the molecule. Quantum mechanics or molecular mechanics force fields are used to calculate the energy associated with each conformation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

While energy minimization identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and stability in a simulated physiological environment (e.g., in water at a specific temperature and pressure) nih.govnih.gov.

For this compound, an MD simulation would typically involve:

System Setup : Placing the molecule in a simulation box filled with explicit water molecules and ions to mimic physiological conditions nih.gov.

Equilibration : Allowing the system to relax to a stable temperature and pressure.

Production Run : Running the simulation for a set period (from nanoseconds to microseconds) to collect data on the molecule's trajectory.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMM36m, AMBER | Defines the potential energy function for all atoms in the system. nih.gov |

| Water Model | TIP3P | Explicitly models the solvent environment. nih.govnih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant particle number, pressure, and temperature. nih.gov |

| Simulation Time | 50 - 200 ns | Duration of the simulation to observe molecular motion. |

| Analysis Metrics | RMSD, Radius of Gyration | To assess conformational stability and compactness. |

In Silico Approaches to Molecular Recognition and Binding

In silico methods are critical for predicting how a molecule like this compound might interact with biological targets, thereby guiding the design of more potent and selective compounds. These approaches are broadly categorized as ligand-based or structure-based.

Ligand-Based Computational Methods (e.g., Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR))

Ligand-based methods are used when the three-dimensional structure of the biological target is unknown. They rely on analyzing a series of molecules with known activities to deduce the structural requirements for biological function.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity wikipedia.orgmdpi.com. For a series of piperidinyl urea derivatives, a QSAR model would be developed by calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D features) and correlating them with measured activity (e.g., IC₅₀ values) using statistical methods tandfonline.comnih.govnih.gov. The resulting model can then predict the activity of new, untested compounds like this compound. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) further refine this by considering the 3D fields (steric, electrostatic) around the molecules nih.gov.

Pharmacophore Modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target and elicit a biological response nih.govresearchgate.net. By aligning active molecules from the same class, a common pharmacophore hypothesis can be generated. This model serves as a 3D query to screen large databases for new compounds that possess the required features, potentially identifying novel drug candidates nih.govresearchgate.net.

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial Charges | Describes electrostatic interaction potential. nih.gov |

| Steric/Topological | Molecular Weight, Surface Area | Relates to the size and shape of the molecule. nih.govnih.gov |

| Hydrophobic | LogP | Indicates the molecule's lipophilicity. nih.gov |

| Thermodynamic | Polarizability | Describes how easily the electron cloud is distorted. nih.gov |

Structure-Based Computational Methods (e.g., Molecular Docking) for Protein-Ligand Interactions

When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, structure-based methods can be used to predict how a ligand will bind to it.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex mdpi.com. The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose.

For this compound, docking studies could be performed against various known protein targets of urea-based compounds, such as kinases, soluble epoxide hydrolase (sEH), or B-RAF nih.govnih.govmdpi.comresearchgate.net. The results of a docking simulation provide valuable information, including:

Binding Pose : The most likely 3D orientation of the ligand in the active site.

Binding Affinity : A score that estimates the strength of the protein-ligand interaction, often expressed as a binding free energy (ΔG).

Key Interactions : Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, or pi-pi stacking, between the ligand and amino acid residues in the binding site nih.govmdpi.com.

These insights can explain the structure-activity relationships observed experimentally and guide the rational design of new derivatives with improved binding affinity and selectivity. For instance, docking might reveal that the urea moiety forms crucial hydrogen bonds with specific residues like ASP 335 and TYR 383 in the sEH active site, a common interaction for this class of inhibitors nih.gov.

| Protein Target Class | Example Protein | Potential Key Interacting Residues | Reference |

|---|---|---|---|

| Hydrolase | Soluble Epoxide Hydrolase (sEH) | ASP335, TYR383 | nih.gov |

| Kinase | B-RAF | Involves essential H-bonding and specific orientations. | nih.gov |

| Kinase | Apoptosis signal-regulating kinase 1 (ASK1) | Involves specific hydrogen bonds and hydrophobic contacts. | mdpi.com |

| Ubiquitin Ligase Complex | UBC12-DCN1 | ILE1083, ILE1086, PHE1164, LEU1184 | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Ethyl 1 Piperidin 3 Yl Urea Analogues at a Molecular Level

Impact of Structural Modifications on Molecular Recognition and Binding Affinity

Molecular recognition between a ligand and its biological target is a finely tuned process dictated by a series of non-covalent interactions. For 3-Ethyl-1-(piperidin-3-yl)urea and its analogues, the primary structural components—the N-ethyl group, the piperidin-3-yl moiety, and the urea (B33335) linkage—each play a distinct and crucial role in defining the compound's interaction with its target protein.

The substitution on the nitrogen atoms of a urea moiety significantly influences the conformational preferences of the molecule. nih.gov The introduction of an N-ethyl group, as seen in this compound, can affect ligand binding in several ways. N-alkylation can disrupt the planarity of the urea group, which may alter its ability to fit into a specific binding pocket. nih.gov For instance, studies on N,N'-diphenylurea have shown that introducing N-methyl groups can cause a shift from a trans,trans conformation to a cis,cis conformation, which could fundamentally change its interaction profile with a target protein. nih.gov While a smaller alkyl group like ethyl may have a less dramatic effect than bulkier substituents, it can still influence the molecule's conformational energy landscape and its ability to adopt the optimal geometry for binding.

| Modification | Structural Impact | Potential Effect on Binding |

| N-Methyl Substitution | Disrupts planarity of the urea moiety; can induce a shift from trans,trans to cis,cis conformation. nih.gov | May alter the fit within the binding pocket, potentially increasing or decreasing affinity depending on the target's topology. nih.gov |

| N-Ethyl Substitution | Introduces steric bulk compared to an N-H bond; influences local conformation. | Can provide favorable van der Waals interactions or lead to steric clashes, thereby modulating binding affinity. |

| Trisubstituted Ureas | In some scaffolds, trisubstituted ureas were found to have reduced potency, but with appropriate substituents, they can be potent inhibitors. nih.gov | The overall shape and electronic properties of all three substituents determine the binding outcome. nih.gov |

This table is generated based on principles of medicinal chemistry and findings from related urea-containing compounds.

The piperidine (B6355638) ring is a common scaffold in medicinal chemistry, and its substitution pattern and stereochemistry are critical determinants of biological activity. ajchem-a.com For this compound, the chiral center at the 3-position of the piperidine ring means the compound can exist as (R) and (S) enantiomers. These enantiomers can exhibit significantly different binding affinities and efficacies. The specific orientation of the urea group relative to the piperidine ring is dictated by this stereocenter, which in turn affects how the molecule presents its key interacting groups to the target protein. For example, in the development of aryl piperidinone ureas as selective agonists for the Formyl Peptide Receptor 2 (FPR2), the synthesis started from (R)-tert-butyl (2-oxopiperidin-3-yl)carbamate, highlighting the importance of a specific stereoisomer for achieving the desired biological activity. nih.gov The distinct spatial arrangement of substituents in each enantiomer can lead to one being active while the other is inactive or has a different target profile.

The urea functional group is a cornerstone of the biological activity of many therapeutic agents due to its unique hydrogen bonding capabilities. nih.gov It contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. nih.gov This allows the urea moiety to form multiple, stable hydrogen bonds with amino acid residues in a protein's binding site, anchoring the ligand and contributing significantly to its binding affinity. nih.gov

Numerous X-ray crystallography and molecular modeling studies have confirmed the pivotal role of the urea linkage. In soluble epoxide hydrolase (sEH) inhibitors, the urea group mimics the transition state of the epoxide ring-opening reaction, with its carbonyl oxygen forming hydrogen bonds with tyrosine residues (e.g., Tyr381, Tyr466) and an N-H group interacting with an aspartate residue (e.g., Asp333 or Asp335). nih.govnih.gov Similarly, in certain MAP kinase inhibitors, the urea NHs form strong hydrogen bonds with the side chain of a glutamate residue, while the carbonyl oxygen interacts with the backbone amide of an aspartate. nih.gov This ability to establish a network of hydrogen bonds makes the urea linkage a critical pharmacophore for target recognition and high-affinity binding. nih.gov

| Target Protein | Urea Moiety Interaction | Key Interacting Residues | Reference |

| Soluble Epoxide Hydrolase (sEH) | Carbonyl (C=O) as H-bond acceptor; Amide (N-H) as H-bond donor. | Tyr381, Tyr466, Asp333, Asp335 | nih.govnih.gov |

| p38 MAP Kinase | Both N-H groups as H-bond donors; C=O as H-bond acceptor. | Glu71, Asp168 | nih.gov |

| HIV-1 Protease | C=O involved in water-mediated H-bonds. | Ile50, Ile50' | nih.gov |

| Formyl Peptide Receptor 2 (FPR2) | H-bonding with receptor side chains. | D106, R201, R205 | nih.gov |

| Histone Deacetylase 1 (HDAC1) | H-bonding with backbone and coordination with metal ion. | GLY149, Zinc ion | nih.gov |

This interactive table summarizes key interactions of the urea linkage with various biological targets as identified in research studies.

Beyond the core structure, the nature and position of substituents on the piperidine and any associated aryl rings are critical for modulating biological activity and selectivity. SAR studies on various piperidine-urea scaffolds have demonstrated that even minor changes can lead to significant shifts in potency and target preference.

For instance, in a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH, modifying the aryl group and the N-acyl substituent on the piperidine ring led to dramatic changes in potency and pharmacokinetics. nih.gov Replacing a bulky, lipophilic adamantyl group with a 4-(trifluoromethoxy)phenyl group resulted in a potent inhibitor. nih.gov Further optimization of the N-acyl group on the piperidine, such as using a cyclopropanecarbonyl moiety, enhanced potency seven-fold and vastly improved pharmacokinetic parameters compared to an adamantane analogue. nih.gov

Similarly, studies on other urea-based inhibitors show that the substitution pattern on an aromatic ring can fine-tune activity. For glutamate carboxypeptidase II (GCPII) inhibitors, a hydroxyl group at the 4-position of a phenyl ring was preferred over substitution at the 3-position, while bulky groups like methoxy or iodine at the 3-position further increased binding affinity. avcr.cz These examples underscore the principle that optimizing substitution patterns is a key strategy for enhancing the desired biological activity and achieving selectivity for the intended target. nih.govavcr.cz

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking simulations are powerful computational tools used to predict the binding conformation and affinity of a ligand within the active site of a target protein. These studies provide a molecular-level picture of the interactions that drive binding and can guide the rational design of new analogues.

Docking studies on various urea-based inhibitors have successfully identified key amino acid residues that are crucial for binding. These analyses frequently highlight the central role of the urea moiety in anchoring the ligand.

For urea-based sEH inhibitors, modeling consistently shows the urea carbonyl oxygen forming hydrogen bonds with the hydroxyl groups of two key tyrosine residues (Tyr381 and Tyr466), while one of the urea N-H groups interacts with the catalytic aspartate (Asp335). nih.gov In the context of histone deacetylase (HDAC) inhibitors, docking studies revealed that a urea-containing analogue of Lenalidomide forms stable hydrogen bonds with a glycine residue (GLY149) and coordinates with the essential zinc ion in the HDAC1 active site. nih.gov For agonists of the FPR2 receptor, the urea group of piperidinone urea analogues was shown to form hydrogen bonds with aspartate (D106) and arginine (R201, R205) side chains. nih.gov

Characterization of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The biological activity of this compound and its analogues is fundamentally governed by a triad of non-covalent interactions: hydrogen bonding, hydrophobic interactions, and electrostatic forces. The urea moiety is central to many of these interactions.

Hydrogen Bonding: The two N-H groups of the urea moiety serve as excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for a bidentate hydrogen bonding interaction with protein targets, a feature that significantly contributes to binding affinity. For instance, in enzyme active sites, the urea group can form hydrogen bonds with the backbones of key amino acid residues or with specific side chains. In the inhibition of soluble epoxide hydrolase (sEH), the urea group is positioned to interact with key tyrosine residues (Tyr381 and Tyr465) in the catalytic pocket. nih.gov Similarly, in studies of piperazine-urea derivatives binding to the MLLT1 YEATS domain, the primary amide core of the scaffold was observed to form β-sheet type hydrogen bonds with the backbone amine of Tyr78 and to make contact with Ser58. nih.gov

Hydrophobic Interactions: The ethyl group and the piperidine ring of the parent compound provide hydrophobic character, enabling interactions with nonpolar pockets within a target's binding site. The substitution pattern on the piperidine ring and the nature of the substituent on the ethyl-side of the urea can be modified to optimize these hydrophobic interactions. For example, structure-activity relationship (SAR) studies on piperidinyl urea derivatives as histamine H3 antagonists have shown that the activity is highly dependent on the hydrophobic properties of the molecules. semanticscholar.org The lack of potential aromatic stacking interactions with residues like Phe28 and Phe59 was suggested to contribute to the lower affinities of piperazine-urea compounds compared to benzimidazole-amide derivatives in MLLT1 binding, highlighting the importance of specific hydrophobic and π-stacking interactions. nih.gov

Electrostatic Interactions: The piperidine nitrogen, which is typically protonated at physiological pH, can form crucial electrostatic interactions or salt bridges with acidic residues such as aspartate or glutamate in the binding site. This interaction often serves as a primary anchor point for the ligand. The crystal structure of the human dopamine D3 receptor, for instance, reveals a binding pocket where such electrostatic interactions with an aspartate residue are critical for antagonist binding. nih.gov

Prediction of Binding Modes and Conformations of Ligand within Active Sites

Computational modeling, particularly molecular docking, is a powerful tool for predicting how ligands like this compound analogues bind to their protein targets. semanticscholar.org These methods help identify the most probable binding poses and the specific interactions that stabilize the ligand-protein complex.

Docking studies of urea derivatives into kinase active sites, for example, have shown the urea moiety forming key hydrogen bonds with hinge region residues, mimicking the interactions of the adenine portion of ATP. semanticscholar.org The conformation of the ligand is critical; N,N'-disubstituted ureas generally adopt a trans,trans conformation in the solid state and in solution, which is believed to be the bioactive conformation for many targets. nih.gov However, computational studies have also explored "flipped" binding modes where the ligand adopts an alternative, yet stable, conformation within the active site, sometimes leading to interactions with previously unexploited regions of the protein. semanticscholar.org

Crystal structures of related compounds have confirmed these predictions and revealed significant plasticity in binding pockets. For example, the binding of piperazine-urea derivatives to the MLLT1 protein induced an outward movement of a loop region by 3–4 Å, remodeling the shape of the binding pocket to accommodate the ligand. nih.gov In the dopamine D3 receptor, docking of selective antagonists revealed an extended binding pocket beyond the site occupied by less selective ligands, providing a structural basis for designing subtype-selective compounds. nih.gov These findings underscore that the ligand's conformation and the protein's flexibility are mutually influential in determining the final binding mode.

Mechanistic Insights from Computational and Biochemical Correlations

By correlating computational predictions with experimental biochemical data, a deeper understanding of the mechanisms of action for this compound analogues can be achieved.

Theoretical Elucidation of Enzyme Inhibition Mechanisms (e.g., Soluble Epoxide Hydrolase, PI3 Kinase, Cholinesterases, Aromatase)

Soluble Epoxide Hydrolase (sEH): The urea scaffold is a prominent feature in many potent sEH inhibitors. nih.gov The mechanism of inhibition involves the urea moiety acting as a transition-state mimic. nih.gov The active site of sEH contains a catalytic triad (Asp333, Asp495, His523) and two tyrosine residues (Tyr381, Tyr465) that stabilize the epoxide substrate for nucleophilic attack by Asp333. nih.gov Urea-based inhibitors position their carbonyl oxygen to form hydrogen bonds with the two tyrosine residues, while the urea NH groups can interact with the catalytic triad, effectively occupying the active site and preventing substrate hydrolysis. nih.gov SAR studies have shown that modifications to the piperidine ring can further enhance potency. researchgate.netmdpi.com

Table 1: SAR of Piperidine-based Urea Analogues as sEH Inhibitors

| Compound Modification | Target | Potency (IC₅₀) | Reference |

| N,N-diethylamide at piperidine-4-position | Human sEH | 2.2 nM | researchgate.net |

| Introduction of polar groups at piperidine-3-position | Human sEH | 0.28 nM | researchgate.net |

| Installation of 1,3,4-oxadiazol-5-one on piperazine urea | Human sEH | 42 nM | mdpi.com |

PI3 Kinase: The PI3K pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. nih.gov Many PI3K inhibitors are ATP-competitive, binding to the kinase hinge region in the ATP-binding pocket. While various heterocyclic urea-containing compounds have been explored, specific SAR for piperidinyl urea analogues is less defined in the literature. The general mechanism for urea-based inhibitors would involve the urea group forming hydrogen bonds with the kinase hinge region, while the piperidine scaffold and its substituents would occupy adjacent hydrophobic pockets to confer potency and selectivity. researchgate.netresearchgate.net

Cholinesterases: Urea and its derivatives have been shown to inhibit cholinesterases. Studies on serum cholinesterase indicate that urea acts as a competitive, irreversible inhibitor. vu.nl For acetylcholinesterase (AChE), urea-containing heterocyclic compounds have been developed as potent inhibitors. researchgate.net The mechanism likely involves the urea moiety engaging with key residues in the catalytic active site or the peripheral anionic site of the enzyme, thereby blocking the binding of the natural substrate, acetylcholine.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. Analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a structure closely related to a cyclized piperidinyl urea, are potent competitive inhibitors of aromatase. nih.gov The mechanism involves the pyridyl nitrogen coordinating to the heme iron of the cytochrome P450 component of the enzyme, while the piperidinedione scaffold occupies the substrate-binding pocket. SAR studies demonstrated that inhibitory activity is highly sensitive to the length of alkyl substituents at the 1- and 3-positions of the piperidine ring.

Table 2: SAR of Piperidinedione Analogues as Aromatase Inhibitors

| Compound Analogue | Modification | Potency (Kᵢ) | Reference |

| Parent Compound | 3-Ethyl | 1.1 µM | nih.gov |

| Analogue 1 | 3-Octyl | 0.09 µM | nih.gov |

| Analogue 2 | 1-Octyl | 0.12 µM | nih.gov |

Investigation of Receptor Agonism or Antagonism at the Molecular Interface (e.g., 5-HT1D Receptor, Adenosine A2A Receptor, Histamine H3 Receptor, Sigma-1 Receptor, Dopamine D3 Receptor, Cannabinoid CB1 Receptor)

5-HT1D Receptor: The piperidine and related piperazine moieties are common in ligands for serotonin receptors. manchester.ac.uk Arylpiperazide derivatives of serotonin are potent and selective 5-HT1D receptor agonists. manchester.ac.uk For analogues of this compound, the protonated piperidine nitrogen would likely form a key ionic interaction with an acidic residue (e.g., Asp) in the transmembrane domain of the receptor, a canonical interaction for aminergic GPCRs. The urea and ethyl groups would then engage with surrounding residues to determine agonist or antagonist efficacy and subtype selectivity.

Adenosine A2A Receptor: The piperidine scaffold is a component of some potent and selective adenosine A2A receptor antagonists. semanticscholar.orgnih.gov While these reported compounds often feature larger heterocyclic systems attached to the piperidine, they establish the utility of the piperidine ring for achieving high affinity at this receptor. Urea-based scaffolds have also been successfully employed in developing antagonists for other adenosine receptor subtypes, such as A3. wikipedia.org This suggests that a piperidinyl urea scaffold could be a viable starting point for designing A2A antagonists, where the piperidine would occupy the ribose pocket and the substituted urea portion would extend towards the adenine binding region.

Histamine H3 Receptor: The piperidinyl urea scaffold has been successfully utilized to develop potent histamine H3 receptor antagonists. researchgate.net SAR studies of these compounds revealed that H3 antagonistic activity is highly dependent on the molecule's hydrophobic properties. semanticscholar.org The mechanism involves the basic piperidine nitrogen interacting with the key Asp114 residue in transmembrane helix 3 (TM3), while the urea portion and its substituents form hydrogen bonds and hydrophobic interactions with residues in TM5, TM6, and the extracellular loops. nih.govresearchgate.net

Sigma-1 Receptor: The sigma-1 receptor is an intracellular chaperone protein, and piperidine-based structures are well-represented among its ligands. nih.gov Piperidine and piperazine derivatives have been designed as selective sigma-1 receptor antagonists with potential use in treating neuropathic pain. nih.gov The binding mechanism involves the protonated amine of the piperidine forming a salt bridge within the receptor's binding site, with the rest of the molecule occupying a hydrophobic channel.

Dopamine D3 Receptor: Analogues with a urea scaffold have been developed as highly potent and selective dopamine D3 receptor antagonists. The high D3 versus D2 selectivity is a key therapeutic goal. The crystal structure of the D3 receptor in complex with the antagonist eticlopride, combined with molecular modeling, provides a detailed view of the binding site. nih.gov The antagonist's basic nitrogen forms a salt bridge with Asp110 in TM3. For urea-based antagonists, the urea moiety can form hydrogen bonds with serine residues in TM5, and the substituents on the urea and piperidine can extend into a secondary binding pocket, which differs between the D3 and D2 receptors, thus providing a basis for selectivity. nih.gov

Table 3: Activity of Urea-based Analogues as Dopamine D3 Receptor Antagonists

| Compound Modification | Target | Potency (Kᵢ) | D3 vs D2 Selectivity | Reference |

| Urea scaffold analogue | Dopamine D3 | nano- to subnanomolar | >100-fold |

Understanding Allosteric Modulation Effects

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. This can offer a more nuanced approach to receptor modulation compared to direct agonism or antagonism.

The urea scaffold has been featured in well-characterized allosteric modulators. For example, diarylurea compounds such as PSNCBAM-1 act as negative allosteric modulators (NAMs) of the cannabinoid CB1 receptor. These compounds exhibit complex pharmacology; they can increase the binding of orthosteric agonists in radioligand assays while simultaneously reducing the maximal efficacy (Emax) of agonist-induced functional responses.

More directly relevant to the piperidinyl urea scaffold, studies on the muscarinic M1 receptor have identified selective allosteric agonists where the distal basic piperidine nitrogen of a known ligand was "capped" with a urea, amide, or sulfonamide group. Despite the significant change in basicity and structure, these new analogues retained M1 selectivity and acted as allosteric partial agonists. This demonstrates that the piperidinyl urea motif can serve as a key component of ligands that bind to allosteric sites, subtly altering the conformational landscape of the receptor to modulate its signaling.

Computational Predictions of Biological Activity through Advanced SAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For piperidinyl urea derivatives, QSAR models have been developed to predict activities and guide the design of new analogues.

In one study, 2D-QSAR models were built for a series of piperidinyl urea derivatives to understand the structural requirements for histamine H3 antagonism versus off-target hERG channel blocking. semanticscholar.org The models showed that polar properties distributed on the van der Waals surface of the molecules were important for hERG blocking activity. In contrast, descriptors related to surface area, volume, and shape (hydrophobicity) correlated with H3 antagonistic activity. semanticscholar.org By analyzing the distances between key pharmacophore features (hydrogen bond acceptors/donors, hydrophobic centers), the study derived rules for designing compounds with higher H3 affinity and reduced hERG liability. For instance, for better hERG blocking, the distance between polar groups should be small, while for H3 antagonism, the hydrophobic character was more critical. semanticscholar.org

Such models, often combined with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), allow researchers to create a 3D map of the steric and electrostatic fields around the ligand scaffold that are favorable or unfavorable for activity. This information is invaluable for predicting the activity of virtual compounds before undertaking their chemical synthesis, thereby accelerating the drug discovery and optimization process.

Advanced Research Perspectives and Future Directions for 3 Ethyl 1 Piperidin 3 Yl Urea Studies

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of 3-Ethyl-1-(piperidin-3-yl)urea is pivotal for a comprehensive exploration of its structure-activity relationship (SAR). While classical methods for urea (B33335) synthesis, such as the reaction of amines with isocyanates or phosgene (B1210022) equivalents, provide a foundational approach, the demand for more intricate and diverse molecular architectures necessitates the development of novel synthetic methodologies. nih.gov

Future synthetic strategies will likely focus on efficiency, selectivity, and the introduction of diverse functional groups. One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing synthetic efficiency. researchgate.net Another area of development is the application of flow chemistry, which can offer improved reaction control, safety, and scalability for the synthesis of urea derivatives.

Furthermore, the late-stage functionalization of the this compound core structure presents an attractive strategy for rapidly generating a library of analogues. Techniques such as C-H activation could enable the direct introduction of various substituents onto the piperidine (B6355638) ring or the ethyl group, bypassing the need for de novo synthesis of each analogue.

Below is an illustrative table of potential synthetic approaches for generating complex analogues:

| Methodology | Description | Potential Advantages | Illustrative Starting Materials for Analogue Synthesis |

| Multicomponent Reactions | Condensation of an amine, an isocyanate, and a third reactive component in a one-pot synthesis. researchgate.net | High atom economy, operational simplicity, and rapid access to molecular diversity. | Piperidin-3-amine (B1201142), ethyl isocyanate, various aldehydes or ketones. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced reaction control, improved safety for hazardous reagents, and ease of scalability. | Solutions of piperidin-3-amine and functionalized isocyanates. |

| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the parent molecule. | Rapid diversification of a lead compound without de novo synthesis. | This compound and a catalyst/reagent system for C-H activation. |

| Solid-Phase Synthesis | Synthesis of analogues on a solid support. | Facilitated purification and potential for automation and high-throughput synthesis. | Resin-bound piperidin-3-amine, followed by reaction with various isocyanates. |

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A thorough understanding of the interaction between this compound analogues and their biological targets is fundamental for rational drug design. Advanced biophysical techniques provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions. google.com The application of a suite of these techniques can offer a comprehensive picture of the binding event. nih.govmdpi.com

Future research should leverage a combination of the following biophysical methods:

Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): To determine the kinetics of binding, including the association (kon) and dissociation (koff) rate constants. This technique is particularly useful for understanding the residence time of a compound on its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the binding site and conformation of the ligand when bound to its target protein. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are powerful tools for this purpose. mdpi.com

X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of the ligand-target complex. This provides a detailed atomic-level view of the binding interactions, which is invaluable for structure-based drug design. mdpi.com

Native Mass Spectrometry (nMS): To study the stoichiometry of the ligand-target complex and to screen for binding under native-like conditions. drugtargetreview.com

The data obtained from these techniques can be summarized in a detailed ligand-target interaction profile, as illustrated in the hypothetical table below:

| Technique | Parameter Measured | Hypothetical Value for Analogue X | Interpretation |

| ITC | Binding Affinity (Kd) | 100 nM | High-affinity interaction. |

| Enthalpy (ΔH) | -8.5 kcal/mol | Enthalpically driven binding, likely involving strong hydrogen bonds. | |

| Entropy (ΔS) | -5.2 cal/mol·K | Unfavorable entropy, possibly due to conformational restriction upon binding. | |

| SPR | Association Rate (kon) | 2 x 105 M-1s-1 | Moderately fast association. |

| Dissociation Rate (koff) | 2 x 10-2 s-1 | Slow dissociation, indicating a long residence time on the target. | |

| NMR (CSP) | Affected Residues | Tyr88, Phe121, Asp154 | Identifies the specific amino acids in the binding pocket. |

| X-ray Crystallography | Resolution | 1.8 Å | High-resolution structure revealing key hydrogen bonds and hydrophobic interactions. |

Integration of Multi-Scale Computational Approaches for Comprehensive Understanding

Computational modeling and simulation are indispensable tools in modern drug discovery, providing insights across multiple scales of biological complexity, from the molecular to the cellular level. bris.ac.uknih.govnih.gov For this compound, integrating multi-scale computational approaches can bridge the gap between molecular interactions and cellular responses, leading to a more comprehensive understanding of its mechanism of action.

At the molecular scale , quantum mechanics (QM) calculations can be employed to accurately model the electronic structure of the ligand, informing on its reactivity and electrostatic properties. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-target complex, revealing conformational changes and the role of solvent in the binding process.

Moving to the supramolecular and cellular scales , coarse-grained (CG) simulations can model the behavior of the ligand in more complex environments, such as in the presence of a lipid membrane or within a crowded cellular milieu. Systems biology approaches can then be used to integrate the molecular-level data into models of cellular pathways, predicting the downstream effects of target modulation.

This multi-scale approach allows for the creation of a "virtual laboratory" where the pharmacological properties of this compound analogues can be predicted and analyzed, guiding the design of more effective and safer therapeutic agents.

| Computational Scale | Methodology | Objective | Expected Outcome |

| Molecular | Quantum Mechanics (QM) | To determine the electronic properties and conformational energy landscape of the ligand. | Accurate partial charges and optimized geometries for use in molecular mechanics force fields. |

| Molecular Dynamics (MD) | To simulate the dynamic interaction between the ligand and its target protein. | Identification of key binding interactions, conformational changes, and the role of water molecules. | |

| Supramolecular | Coarse-Grained (CG) MD | To model the behavior of the ligand in a cellular membrane or crowded environment. | Prediction of membrane permeability and potential off-target interactions. |